2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(7-methoxyquinolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(7-methoxyquinolin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole and quinoline moiety, which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(7-methoxyquinolin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The indole and quinoline intermediates are then coupled using a suitable linker, such as an acetamide group, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(7-methoxyquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogenation or nitration can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction can produce corresponding amines.
Scientific Research Applications
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(7-methoxyquinolin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(7-methoxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinoline moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(7-methoxyquinolin-3-yl)acetamide |
InChI |
InChI=1S/C23H23N3O4/c1-28-11-10-26-9-8-19-21(26)4-3-5-22(19)30-15-23(27)25-17-12-16-6-7-18(29-2)13-20(16)24-14-17/h3-9,12-14H,10-11,15H2,1-2H3,(H,25,27) |
InChI Key |
SYXOPJPNMOEXBC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CN=C4C=C(C=CC4=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.